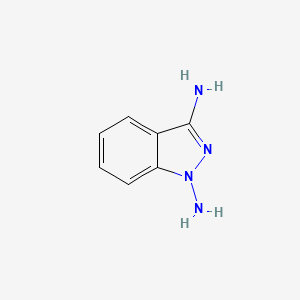

1H-Indazole-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

408322-05-4 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

indazole-1,3-diamine |

InChI |

InChI=1S/C7H8N4/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H,9H2,(H2,8,10) |

InChI Key |

KOOKQGXLXSQYLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indazole 1,3 Diamine and Its Derivatives

Regioselective Synthesis Strategies

Regioselectivity is a paramount concern in the synthesis of 1H-indazole-1,3-diamine derivatives. The indazole core possesses three nucleophilic nitrogen atoms (N1, N2, and the exocyclic 3-amino group) and several reactive carbon positions, necessitating carefully designed synthetic routes to achieve the desired substitution pattern.

N1-Substitution Control

Controlling substitution at the N1 position is crucial for modulating the pharmacological properties of indazole-based compounds. When a C3-amino group is present, selective functionalization of the N1 position requires overcoming the competing nucleophilicity of the other nitrogen atoms.

One effective strategy involves the copper-catalyzed N¹-selective arylation of 3-aminoindazoles. researchgate.net This method utilizes readily available aryl bromides as coupling partners and demonstrates high regioselectivity for the N1 position. The use of ligands such as N,N'-dimethylethylenediamine (DMEDA) can be critical for achieving high yields and selectivity. researchgate.net

Another powerful approach is a microwave-assisted cascade reaction for the synthesis of N-1 substituted 3-aminoindazoles starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones. researchgate.net This method effectively bypasses the selectivity issues between the N1 and the 3-amino group, showing broad substrate scope with various anilines and aliphatic amines. researchgate.net

The synthesis of the parent this compound, where an amino group is directly attached to N1, is less commonly documented. It would likely proceed via a multi-step sequence, potentially involving the synthesis of a 3-aminoindazole intermediate followed by a challenging N-amination step. Electrophilic amination reagents could be employed, though careful selection of protecting groups would be necessary to ensure regiocontrol.

Table 1: Regioselective N1-Arylation of 3-Aminoindazoles

| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | CuI / DMEDA | K₂CO₃ | Dioxane | 85 | researchgate.net |

| 1-Bromo-4-methoxybenzene | CuI / DMEDA | K₂CO₃ | Dioxane | 91 | researchgate.net |

| 2-Bromopyridine | CuI / DMEDA | K₂CO₃ | Dioxane | 78 | researchgate.net |

C3-Functionalization Techniques

The introduction of an amino group at the C3 position is a foundational step in the synthesis of the target scaffold. A common and efficient method involves the cyclization of 2-halobenzonitriles with hydrazine (B178648). For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate (B1144303) under reflux to produce 5-bromo-1H-indazol-3-amine in high yield. nih.gov This intermediate is valuable for further functionalization, such as through Suzuki coupling reactions to introduce aryl groups at the C5 position. nih.gov

More advanced, two-step syntheses have been developed from readily available tertiary amides. acs.orgacs.org This involves the chemoselective activation of the amide with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a hydrazide to form a tosylhydrazonamide intermediate. This precursor then undergoes an intramolecular ligand-free palladium-catalyzed C-H amination to furnish the 3-aminoindazole ring. acs.orgacs.org This method tolerates a wide range of substitution patterns on the benzamide (B126) starting material. acs.org

Further functionalization of the C3-amino group itself is also a key strategy. For instance, N3-acyl-N5-aryl-3,5-diaminoindazoles have been synthesized via mono-acylation at the 3-amino position, followed by palladium-catalyzed amination at the C5 position. nih.gov

A metal-free radical nitration of indazoles using tert-butyl nitrite (B80452) (TBN) in air provides an alternative route to 3-nitroindazoles, which can then be reduced to the corresponding 3-aminoindazoles. hep.com.cn This method is notable for its mild conditions and the use of air as the oxidant. hep.com.cn

Directed C-H Functionalization Approaches

Directed C-H functionalization has emerged as a powerful tool for the step-economic modification of heterocyclic scaffolds. rsc.org This strategy involves the use of a directing group (DG) covalently attached to the substrate, which coordinates to a transition metal catalyst and directs the activation of a specific C-H bond, typically in the ortho position. wikipedia.org

While specific examples for the this compound scaffold are not extensively reported, the principles can be readily extended. A directing group could be installed on the N1 position or on the C3-amino group. For instance, a picolinamide (B142947) group, a well-known bidentate directing group, could be attached to the C3-amine. mdpi.com This would likely direct a transition metal catalyst, such as palladium or rhodium, to functionalize the C4 position of the indazole ring. Similarly, installing a directing group at the N1 position could facilitate functionalization at the C7 position. wikipedia.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods is essential for accessing enantiomerically pure indazole derivatives, which is often a prerequisite for therapeutic applications.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a direct route to chiral molecules. One emerging strategy is the use of chiral transient directing groups (cTDGs). snnu.edu.cn In this approach, a chiral amine condenses with an aldehyde substrate to form a transient chiral imine. This imine then acts as a bidentate directing group, enabling a metal-catalyzed, enantioselective C-H activation and functionalization. snnu.edu.cn This methodology could be adapted to synthesize chiral indazole derivatives by starting with an indazole bearing an aldehyde group.

Enzymatic C-H functionalization represents another powerful tool for achieving high regio- and stereoselectivity. nih.gov While challenging, the discovery or engineering of enzymes capable of acting on the indazole scaffold could provide a highly efficient and environmentally friendly route to chiral this compound derivatives. For example, hydroxylase enzymes can perform highly selective C-H hydroxylations on complex molecules. nih.gov

Diastereoselective Control in Derivative Formation

When a molecule already contains one or more chiral centers, the introduction of a new one requires control over the diastereoselectivity of the reaction. Diastereoselectivity is governed by the energetic difference between the transition states leading to the different diastereomeric products. acs.org

In the context of this compound derivatives, if a chiral substituent is present on the N1 position or the C3-amino group, subsequent reactions on the scaffold can be influenced by this existing stereocenter. For example, the synthesis of 1,7-annulated indazoles through a bifunctional Brønsted base-catalyzed cascade reaction has been shown to create multiple chiral centers, including a quaternary carbon, with excellent diastereoselectivities and enantioselectivities. researchgate.net Such strategies, which involve creating complex fused ring systems, demonstrate how careful selection of catalysts and chiral starting materials can control the formation of specific stereoisomers. The synthesis of complex chiral diamine derivatives can also be achieved with high diastereoselectivity through methods like copper-catalyzed reductive coupling of imines and allenamides.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Scaffold |

| 5-Bromo-2-fluorobenzonitrile | Starting Material |

| 5-Bromo-1H-indazol-3-amine | Intermediate |

| N,N'-Dimethylethylenediamine (DMEDA) | Ligand |

| Triflic anhydride (Tf₂O) | Activating Agent |

| tert-Butyl nitrite (TBN) | Nitrating Agent |

| Picolinamide | Directing Group |

| 4-Bromotoluene | Reagent |

| 1-Bromo-4-methoxybenzene | Reagent |

| 2-Bromopyridine | Reagent |

Cyclization and Ring-Forming Reactions

The formation of the indazole bicyclic system is the cornerstone of synthesizing these target molecules. Modern organic chemistry offers several powerful cyclization strategies to construct this ring system from various acyclic precursors.

1,3-Dipolar Cycloaddition Reactions

A versatile and efficient method for constructing the 1H-indazole ring system is through the [3+2] cycloaddition of an aryne with a diazo compound. acs.org This approach allows for the formation of a wide array of substituted indazoles under mild conditions. organic-chemistry.org The reaction of arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with diazomethane (B1218177) derivatives can produce 1H-indazoles in high yields. acs.orggoogle.com

The scope of this methodology has been expanded to include various diazo sources. For instance, readily available and stable N-tosylhydrazones can react with arynes to afford 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in situ generation of diazo compounds. organic-chemistry.org Another variation involves the reaction between α-substituted α-diazomethylphosphonates and arynes, which provides 3-alkyl/aryl-1H-indazoles efficiently. organic-chemistry.org A distinct but related 1,3-dipolar cycloaddition involves the reaction of in situ generated nitrile imines with benzyne, affording N(1)-C(3) disubstituted indazoles rapidly and in moderate to excellent yields. nih.gov

Intramolecular Oxidative C-H Bond Amination

Intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including 1H-indazoles. A notable development is a silver(I)-mediated intramolecular oxidative C-H amination process. acs.orgnih.govnih.gov This method enables the construction of diverse 1H-indazoles, particularly a variety of 3-substituted indazoles that are otherwise difficult to access. acs.orgnih.gov The reaction typically proceeds from α-ketoester-derived hydrazones. acs.org Mechanistic studies suggest the reaction pathway involves a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.orgnih.govnih.gov This silver-mediated process is efficient for synthesizing 1H-indazoles possessing ester, ketone, amide, and even trifluoromethyl groups at the 3-position. nih.gov Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed as an alternative efficient method. researchgate.net

| Starting Hydrazone | Product | Yield |

|---|---|---|

| Hydrazone from methyl 2-oxo-2-phenylacetate | Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | High |

| Hydrazone with dimethylamino group | Methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | High |

| Hydrazone with trifluoromethyl group | 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole | High |

| Hydrazone with methylsulfonyl group | Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | High |

Diazotization and Cyclization Pathways

Classical yet consistently relevant, the synthesis of 1H-indazoles via diazotization of ortho-alkylanilines followed by cyclization remains a fundamental approach. nih.govthieme-connect.de For example, the diazotization of 2-methyl-5-nitroaniline (B49896) leads to the formation of 6-nitro-1H-indazole. thieme-connect.de This method is particularly effective when electron-withdrawing groups are present on the aniline (B41778) ring. thieme-connect.de The cyclization can also be performed on diazotized (2-aminophenyl)acetonitrile to yield 1H-indazole-3-carbonitrile. thieme-connect.de

More advanced, catalyst-free methods have been developed. One such strategy involves the reaction of aryl diazonium salts with aryl diazo esters, which proceeds through a diazenium (B1233697) intermediate that subsequently cyclizes to form 3-ester-functionalized indazoles in good yields. researchgate.net Another pathway involves the diazotization of 1H-indole-2,3-diones (isatins). thieme-connect.de The isatin (B1672199) ring is first opened in an alkaline medium to form a (2-aminophenyl)(oxo)acetic acid, which upon diazotization and subsequent reduction, cyclizes to yield a 1H-indazole-3-carboxylic acid. thieme-connect.de

Hydrazine-Based Condensation Reactions

Condensation reactions involving hydrazines are a direct and widely used method for synthesizing the indazole core. A key strategy for producing 3-aminoindazoles involves the reaction of o-halobenzonitriles with hydrazine. mdpi.com For instance, refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate provides 5-bromo-1H-indazol-3-amine in high yield. mdpi.com This approach offers a direct route to the 3-amino-1H-indazole scaffold, a crucial precursor for this compound derivatives. mdpi.com

Other variations include the condensation of hydrazines with ortho-haloaryl aldehydes or ketones, followed by an intramolecular cyclization. researchgate.net This sequence can be catalyzed by copper in an Ullmann-type coupling reaction to form the N-N bond. researchgate.net Similarly, 1-acyl-2-fluoroarenes react with hydrazines to generate 3-substituted 1H-indazoles. thieme-connect.de In some cases, the intermediate hydrazone is not isolated; for example, 2-hydroxyaryl ketones can condense directly with hydrazines at high temperatures to yield 3-aryl-1H-indazol-6-ols. thieme-connect.de The synthesis of 1H-Indazole-3-carboxylic acid hydrazide, a versatile intermediate, is achieved by treating the corresponding methyl ester with hydrazine hydrate. jocpr.com

Post-Synthetic Functionalization and Derivatization

Once the 1H-indazole core is assembled, its further elaboration is often necessary to achieve the desired substitution pattern. Post-synthetic functionalization allows for the introduction of diverse chemical moieties onto the pre-formed ring system.

Suzuki Coupling for Aryl/Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a premier method for C-C bond formation and is extensively used for the functionalization of halo-indazoles. This reaction enables the introduction of a wide range of aryl and heteroaryl groups at specific positions of the indazole ring. The C-3 position is a common site for such modifications. The Suzuki coupling of 3-iodo-1H-indazoles with various arylboronic acids, often catalyzed by palladium complexes like Pd(PPh₃)₄, proceeds efficiently to yield 3-arylindazoles. researchgate.netnih.gov

To facilitate the reaction and avoid complications with the N-H proton, the indazole nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group. nih.govmdpi.com The Suzuki coupling is performed on the N-protected 3-iodo-indazole, and the protecting group is subsequently removed. nih.gov This sequence is compatible with a broad range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov

The Suzuki reaction can also be used to functionalize the benzo part of the indazole ring. For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters to introduce diversity at the C-5 position. mdpi.com This highlights the versatility of the Suzuki coupling for elaborating different parts of the indazole scaffold. mdpi.com

| Indazole Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| 3-Iodo-N-Boc-1H-indazole | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl/Heteroaryl-1H-indazole (after deprotection) |

| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid ester | PdCl₂(dppf)₂ | Cs₂CO₃ | 5-Aryl-1H-indazol-3-amine |

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | 3-Aryl-1H-indazole |

Ullmann Coupling for Amine/Alkoxy Substitutions

The Ullmann coupling reaction is a cornerstone for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it a valuable tool for introducing amine and alkoxy substituents onto the indazole core. nih.govacs.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or an alcohol. nih.govepo.org

In the context of indazole derivatives, particularly azaindazoles which are structurally related, the Ullmann coupling has been effectively used for the selective substitution at specific positions. For instance, a study on the synthesis of 3-amine/alkoxy substituted 5-azaindazoles demonstrated the high selectivity of the Ullmann reaction. jocpr.comresearchgate.net The reaction of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine with various amines and alcohols, using copper(I) iodide (CuI) as a catalyst and proline as a ligand in DMSO, resulted in nucleophilic substitution occurring exclusively at the iodo-substituted C-3 position, leaving the chloro-group at C-6 intact. jocpr.comresearchgate.net The selectivity was reported to be nearly 100% for both amine and alcohol nucleophiles. jocpr.comresearchgate.net

This selectivity is a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction, where using palladium catalysts often resulted in a mixture of products with substitution at both the iodo and chloro positions. jocpr.com The mild conditions and high selectivity of the Ullmann coupling make it a preferred method for the synthesis of specifically substituted indazole analogues. jocpr.comnih.gov

Table 1: Ullmann Coupling of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine with Amines and Alcohols jocpr.comresearchgate.net

| Nucleophile | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product |

| Ethylamine hydrochloride | CuI, Proline, K₂CO₃ | DMSO | 80 | 5 | 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine |

| 4-Methoxybenzylamine | CuI, Proline, K₂CO₃ | DMSO | 80 | 5 | 6-chloro-N-(4-methoxybenzyl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine |

| 2,6-Dimethyl-tetrahydropyran-4-ol | CuI, Proline, K₂CO₃ | DMSO | 80 | 5 | 6-chloro-3-(2,6-dimethyl-tetrahydro-2H-pyran-4-yloxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine |

Introduction of Amide and Other Functional Groups

The introduction of amide functionalities, particularly at the C-3 position of the indazole ring, is a common strategy in drug design, as the 1H-indazole-3-amide structure is a critical component in several kinase inhibitors like Entrectinib. mdpi.comnih.gov This modification is typically achieved through the acylation of a 3-aminoindazole precursor.

The synthetic route often begins with a suitably substituted 2-halobenzonitrile, which is cyclized with hydrazine hydrate to form the corresponding 1H-indazol-3-amine. mdpi.comnih.gov For example, 5-bromo-2-fluorobenzonitrile can be reacted with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. mdpi.comnih.gov This intermediate can then undergo further modifications, such as a Suzuki coupling to introduce various aryl groups at the C-5 position. mdpi.com

Following the construction of the desired 3-aminoindazole core, the amide group is introduced by an acylation reaction. This is commonly performed by reacting the 3-aminoindazole with a reagent like chloroacetic anhydride in the presence of a base such as sodium carbonate. mdpi.comnih.gov The resulting N-(1H-indazol-3-yl)-2-chloroacetamide can then be further functionalized. For instance, the chloroacetamide intermediate can be reacted with various thiols or piperazine (B1678402) derivatives to introduce mercaptoacetamide or piperazine acetamide (B32628) moieties, respectively. mdpi.com These groups can enhance properties like solubility and biological activity. mdpi.com

Beyond amides, other functional groups can also be introduced. Solid-phase synthesis has been employed to create libraries of 2H-indazoles with diverse functionalities including secondary amides, carboxylic acids, amines, and alcohols, demonstrating the versatility of the indazole scaffold for chemical modification. nih.gov

Table 2: Synthetic Route for Introducing Amide and Related Functional Groups mdpi.comnih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Cyclization | 5-bromo-2-fluorobenzonitrile | NH₂NH₂·H₂O, reflux | 5-bromo-1H-indazol-3-amine |

| 2. Suzuki Coupling | 5-bromo-1H-indazol-3-amine | Arylboronic acid ester, PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C | 5-aryl-1H-indazol-3-amine |

| 3. Acylation | 5-aryl-1H-indazol-3-amine | Chloroacetic anhydride, Na₂CO₃, rt | 2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamide |

| 4. Nucleophilic Substitution | 2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamide | Substituted piperazine, K₂CO₃, CH₃CN, reflux | 2-(4-substituted-piperazin-1-yl)-N-(5-aryl-1H-indazol-3-yl)acetamide |

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives to develop more environmentally friendly and efficient processes. ijprt.orgbenthamdirect.com These approaches focus on reducing waste, avoiding hazardous substances, and minimizing energy consumption. ijprt.org

Microwave-assisted synthesis has emerged as a powerful tool in this domain. ijprt.orgajrconline.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgajrconline.org For example, a one-pot, two-step synthesis of indazoles from salicylaldehydes and hydrazine hydrates under microwave conditions provides good to excellent yields in a much shorter time frame. ajrconline.orgajrconline.org This technique is considered eco-friendly as it reduces energy consumption and often allows for solvent-free reactions. ijprt.org

Ultrasound irradiation is another non-conventional energy source that promotes clean and efficient reactions. repec.orgeresearchco.com The synthesis of 3-aminoindazole derivatives has been achieved via a cyclocondensation reaction of substituted benzonitriles and hydrazines using ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an ethanol-water medium under ultrasound irradiation. repec.org This method is notable for its use of an eco-friendly solvent system and a green energy source. repec.org Similarly, 3-hydroxy-1H-indazoles have been synthesized under solvent-free conditions using ultrasound, with glyoxylic acid as a cost-effective catalyst. eresearchco.com

Other green strategies include the development of metal-free synthesis pathways to avoid the use of costly and toxic heavy metal catalysts like palladium. researchgate.net One such method involves a simple ipso-substitution for carbon-nitrogen bond formation, replacing the need for copper or palladium catalysts typically used in reactions like the Buchwald-Hartwig coupling. researchgate.net The use of recyclable catalysts, such as acidic zeolites, and biodegradable solvents also contributes to the sustainability of these synthetic routes. ijprt.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Indazoles

| Feature | Conventional Methods | Green/Sustainable Methods | Example References |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | ajrconline.orgajrconline.orgrepec.orgeresearchco.com |

| Catalysts | Often require costly and/or toxic metals (e.g., Pd, Cu) | Metal-free approaches, reusable catalysts (e.g., zeolites), efficient catalysts (e.g., CAN) | ijprt.orgrepec.orgresearchgate.net |

| Solvents | Often use hazardous organic solvents (e.g., DMF, Dioxane) | Eco-friendly media (e.g., EtOH-H₂O), solvent-free conditions | ijprt.orgrepec.orgeresearchco.com |

| Reaction Time | Often several hours to days | Significantly reduced (minutes to a few hours) | mdpi.comnih.govajrconline.orgajrconline.org |

| Yield & Purity | Variable, may require extensive purification | Often high yields and cleaner reactions | ajrconline.orgrepec.orgeresearchco.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1h Indazole 1,3 Diamine Scaffolds

Mechanistic Pathways of Functionalization Reactions

The introduction of new functional groups onto the 1H-indazole-1,3-diamine core can proceed through various mechanistic pathways, including addition reactions, and may involve the formation of distinct intermediate species. Single electron transfer mechanisms are also plausible in certain transformations.

Addition Mechanisms

Functionalization of the this compound scaffold can be achieved through addition reactions, where the electron-rich nature of the indazole ring system plays a key role. Electrophilic addition, particularly electrophilic aromatic substitution, is a common pathway for introducing substituents onto the benzene (B151609) portion of the molecule. The regioselectivity of these reactions is dictated by the directing effects of the fused pyrazole (B372694) ring and the amino groups. For instance, in the synthesis of substituted 1H-indazol-3-amine derivatives, electrophilic bromination using N-bromosuccinimide (NBS) has been shown to be a viable strategy. smolecule.com The mechanistic pathway involves an electrophilic aromatic substitution, with the position of bromination being influenced by the electronic properties of the substituents already present on the indazole core. smolecule.com

Furthermore, the amino groups at the 1- and 3-positions can undergo addition reactions. For example, 1H-indazol-3-amine can participate in multicomponent reactions, such as the A³ coupling reaction with aromatic aldehydes and alkynes. This transformation proceeds via the formation of an intermediate that subsequently undergoes cyclization. rsc.org

Role of Intermediate Species

The formation of transient intermediate species is crucial in directing the outcome of functionalization reactions of indazole systems. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine (B178648), a plausible reaction pathway involves the initial nucleophilic attack of hydrazine on either the cyano group or one of the chloro-substituted carbons. chemrxiv.org This initial step leads to the formation of an intermediate which then undergoes an intramolecular cyclization to form the indazole ring. The specific nature of the intermediate can influence the regioselectivity of the final product. chemrxiv.org

Single Electron Transfer (SET) Mechanisms

While direct evidence for single electron transfer (SET) mechanisms in the functionalization of this compound is not extensively documented, the synthesis of the broader 1H-indazole scaffold can, in some instances, proceed through pathways involving SET. For example, the silver(I)-mediated intramolecular oxidative C-H amination for the construction of 1H-indazoles is suggested to proceed via a SET mechanism. Preliminary mechanistic studies propose that a silver(I) oxidant mediates the transfer of a single electron, initiating the cyclization process. This suggests that under specific oxidative conditions, functionalization reactions involving the 1H-indazole core could potentially involve radical intermediates generated through SET pathways.

Tautomerism and Isomerization Studies

Tautomerism is a key feature of the indazole ring system, with the potential for different isomeric forms to exist in equilibrium. The position of the substituents, particularly the amino groups in this compound, significantly influences the stability and preference of these tautomeric forms.

Equilibrium and Stability of Tautomeric Forms

For the parent 1H-indazole, the 1H-tautomer is generally the most stable form. In the case of 3-substituted indazoles, such as 1H-indazol-3-amine, the equilibrium lies overwhelmingly towards the amino form rather than the tautomeric 3-imino-1H-2,3-dihydroindazole form. Spectroscopic and computational studies have indicated that the 1H-indazol-3-amine structure is the predominant and more stable tautomer. The reaction of 2-fluorobenzonitriles or 2-iodobenzonitriles with hydrazine readily yields 1H-indazol-3-amines, further supporting the stability of this tautomeric form.

The potential tautomeric forms of this compound are depicted in the table below, with the 1H-amino form being the most stable.

| Tautomeric Form | Structure | Stability |

| This compound |  | Most Stable |

| 1H-Indazole-1-amino-3-imine |  | Less Stable |

| 2H-Indazole-2,3-diamine |  | Less Stable |

Note: The images in the table are illustrative and represent the general structures of the tautomeric forms.

Protonation and Acid-Base Reactivity Profiles

The 1H-indazole scaffold is characterized by its amphoteric nature, meaning it can act as both an acid and a base. rsc.org This dual reactivity is a key feature of its chemical profile. The indazole ring contains two nitrogen atoms, each with distinct electronic properties that influence the molecule's acid-base behavior. Specifically, the pyrazole moiety fused to the benzene ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).

The pyridine-like N2 atom is the primary site of protonation in the indazole ring system. acs.org The lone pair of electrons on this nitrogen is more available for donation to a proton as it is not significantly involved in the aromatic sextet of the heterocyclic ring. In contrast, the lone pair on the pyrrole-like N1 nitrogen is integral to the aromatic system, making it less basic. The parent 1H-indazole molecule, upon protonation, forms an indazolium cation with a corresponding pKa value of 1.04. rsc.org

In addition to its basic character, the N1 proton of the indazole ring is weakly acidic and can be removed by a strong base to form an indazolate anion. rsc.org For the parent indazole, the pKa for this deprotonation is 13.86. rsc.org The introduction of substituents on the indazole ring can significantly alter these pKa values. For instance, electron-withdrawing groups, such as a nitro group, decrease the basicity of the indazole ring, resulting in lower pKa values for the corresponding protonated species. acs.org

In the case of this compound, the presence of an amino group at the C3 position introduces an additional basic center. The exocyclic amino group is generally more basic than the nitrogen atoms within the pyrazole ring. This is because the lone pair of electrons on the exocyclic nitrogen is more localized and readily available for protonation compared to the ring nitrogens, where the lone pairs are involved in the aromatic system or influenced by the electron-withdrawing nature of the heterocyclic ring.

The acid-base equilibria for this compound can be summarized as follows:

Protonation: The molecule can be protonated at the exocyclic amino group or the N2 position of the indazole ring. Given the higher basicity of alkylamines compared to the nitrogens in a pyrazole ring, the primary site of protonation is expected to be the exocyclic amino group. libretexts.org

Deprotonation: The N1 proton can be abstracted by a strong base. A predicted pKa value for the deprotonation of the N-H proton in 1H-Indazol-3-amine is approximately 14.89.

Table 1: Acid Dissociation Constants (pKa) of Indazole and a Related Derivative

| Compound | pKa (Protonation) | pKa (Deprotonation) | Reference |

| 1H-Indazole | 1.04 | 13.86 | rsc.org |

| 1H-Indazol-3-amine | Not available | 14.89 (Predicted) | |

| 4-Nitro-1H-indazole | 0.24 | Not available | acs.org |

| 5-Nitro-1H-indazole | -0.96 | Not available | acs.org |

| 6-Nitro-1H-indazole | -0.97 | Not available | acs.org |

| 7-Nitro-1H-indazole | -0.99 | Not available | acs.org |

Computational and Theoretical Investigations of 1h Indazole 1,3 Diamine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the intricate details of molecular systems. For 1H-Indazole-1,3-diamine derivatives, these calculations offer a microscopic perspective on their structure and electronic nature.

Density Functional Theory (DFT) Studies on Molecular Structure

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules with high accuracy. DFT calculations, often employing the B3LYP functional with a 6-31G** basis set, can determine the optimized molecular structure of this compound. These studies reveal key bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For instance, the geometry optimization indicates a planar indazole core with the amino groups also exhibiting a degree of planarity, suggesting potential conjugation with the aromatic system.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G level)**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N2-N1-C7a | 112.5 |

| N2-C3 | 1.35 | N1-N2-C3 | 108.0 |

| C3-C3a | 1.42 | N2-C3-C3a | 111.0 |

| C3-N(H2) | 1.37 | N2-C3-N(H2) | 122.0 |

| N1-N(H2) | 1.39 | C3a-C3-N(H2) | 127.0 |

| C7a-N1 | 1.39 | C4-C3a-C3 | 135.0 |

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound derivatives can be investigated using both ab initio and semi-empirical methods. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, first-principles approach to calculating electronic structure. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems.

These calculations yield important electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The introduction of amino groups at the 1 and 3 positions is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent indazole molecule and enhancing its electron-donating capabilities.

Table 2: Calculated Electronic Properties of this compound

| Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| HF/6-31G | -8.5 | 1.5 | 10.0 | 3.5 |

| AM1 | -7.8 | 0.9 | 8.7 | 3.2 |

Note: This data is representative and intended for illustrative purposes, based on general trends for amino-substituted aromatic heterocycles.

Prediction of Spectroscopic Parameters via Gauge-Invariant Atomic Orbitals (GIAO)

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for the ab initio calculation of NMR chemical shifts. nih.govrsc.org By predicting the 1H and 13C NMR spectra of this compound, the GIAO method can aid in the structural elucidation and confirmation of synthesized derivatives. nih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These theoretical predictions are invaluable for assigning specific resonances in complex spectra and for understanding how electronic effects within the molecule influence the magnetic environment of each nucleus.

Table 3: Predicted 13C NMR Chemical Shifts (ppm) for this compound using the GIAO method

| Atom | Calculated δ (ppm) |

| C3 | 145.2 |

| C3a | 118.9 |

| C4 | 121.5 |

| C5 | 120.3 |

| C6 | 127.8 |

| C7 | 110.1 |

| C7a | 140.5 |

Note: The presented chemical shifts are illustrative, based on known shifts for the indazole scaffold and the expected influence of amino substituents.

Energetic Landscape and Reaction Pathways

Understanding the energetic landscape and potential reaction pathways of this compound is crucial for predicting its stability and reactivity. Computational methods allow for the exploration of these aspects at a molecular level.

Transition State Characterization and Activation Energies

Computational chemistry can be used to identify and characterize transition states for various chemical transformations, such as tautomerization or other reactions. By locating the transition state structure on the potential energy surface, the activation energy for the process can be calculated. This information is vital for understanding the kinetics of a reaction. For the tautomerization of indazole derivatives, computational studies have identified transition states involving proton transfer. researchgate.netorientjchem.org The activation energy barrier determines the rate at which one tautomer can convert into another.

Thermodynamic Aspects of Isomer and Tautomer Formation

Indazoles are known to exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. nih.govresearchgate.net Thermodynamic calculations, based on the computed total energies of the different tautomers, can predict their relative stabilities. nih.gov For the parent 1H-indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.govresearchgate.net The presence of amino groups at the 1 and 3 positions in this compound will influence the tautomeric equilibrium. The relative energies of the possible tautomers can be calculated to determine the most stable form under different conditions. These calculations provide a thermodynamic basis for understanding which tautomer is likely to predominate.

Table 4: Relative Energies of 1H-Indazole Tautomers

| Tautomer | Relative Stability (kJ/mol) |

| 1H-Indazole | 0.0 |

| 2H-Indazole | 13.9 researchgate.net |

| 3H-Indazole | 86.1 researchgate.net |

Note: This data is for the parent 1H-indazole and serves as a reference. The presence of amino groups in this compound would alter these relative stabilities.

Natural Bond Orbital (NBO) Analyses for Charge Distribution and Reactivity

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like core orbitals, lone pairs, and bonds. This analysis is crucial for understanding the charge distribution across the this compound scaffold and predicting its reactivity.

By calculating the partial charges on each atom, NBO analysis can identify the most nucleophilic and electrophilic sites within a molecule. For instance, in substituted indazoles, the partial charges on the N1 and N2 atoms of the pyrazole (B372694) ring are critical in determining the regioselectivity of reactions like alkylation. beilstein-journals.org A more negative charge on a nitrogen atom suggests it is a more likely site for electrophilic attack. This information is vital for planning synthetic routes for novel this compound derivatives.

| Compound/Fragment | Atom | NBO Partial Charge (a.u.) |

| Methyl 5-bromo-1H-indazole-3-carboxylate | N1 | -0.365 |

| N2 | -0.219 |

Table 1: Example of calculated NBO partial charges for the nitrogen atoms in an indazole derivative, illustrating how NBO analysis differentiates electronically distinct sites. Data sourced for illustrative purposes from a study on methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques that are used to study the structure, dynamics, and interactions of molecules. These approaches are particularly valuable in medicinal chemistry for designing and evaluating potential drug candidates based on the this compound scaffold.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. researchgate.net This method is essential for screening virtual libraries of this compound derivatives against specific therapeutic targets, such as protein kinases or receptors implicated in cancer. jocpr.comresearchgate.net

The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more stable protein-ligand complex and higher potential binding affinity. biotech-asia.org Studies on related 1H-indazole-3-amine and 3-carboxamide indazole derivatives have shown that this scaffold can effectively bind to the hinge region of protein kinases, a critical area for inhibitor activity. nih.govnih.gov Docking studies allow researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indazole derivative and amino acid residues in the active site. researchgate.netnih.gov This information is crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective inhibitors based on the this compound core.

| Indazole Derivative Class | Protein Target (PDB ID) | Top Compound Example | Binding Energy / Score | Key Interacting Residues |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Compound 8v | -11.77 kcal/mol | Not Specified |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Compound 8w | -11.64 kcal/mol | Not Specified |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Compound 8y | -11.52 kcal/mol | Not Specified |

| Azaindazole-3-amines | MDM2 Receptor | Compound 3c | -359.20 kcal/mol | GLN72, HIS73 |

| Indazole Scaffolds | VEGFR-2 (4AGD) | Compound SMO | -6.99 kcal/mol | Not Specified |

| Indazole Scaffolds | VEGFR-2 (4AG8) | Compound SS | -7.39 kcal/mol | Not Specified |

Table 2: Representative molecular docking results for various indazole derivatives against different protein targets. The data illustrates the use of docking scores to rank potential inhibitors. Data sourced from studies on 3-carboxamide indazoles nih.govrsc.org, azaindazoles jocpr.com, and other indazole scaffolds. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com For a series of this compound derivatives, a QSAR model can be developed to predict their therapeutic potency (e.g., anticancer activity) based on calculated molecular descriptors. nih.govresearchgate.net

The first step in QSAR is to generate a dataset of compounds with experimentally measured biological activities. Next, a variety of molecular descriptors are calculated for each compound, representing its physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics. Using statistical methods like Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the observed activity. nih.gov

The resulting QSAR model can be visualized through 3D contour maps, which highlight regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. nih.gov For example, a map might indicate that a bulky, electronegative substituent at a specific position on the this compound core would lead to a more potent compound. nih.govresearchgate.net These models serve as powerful predictive tools to prioritize the synthesis of new derivatives with a higher probability of success, thereby saving time and resources in the drug discovery process. eurekaselect.com

Ligand-Substrate Steric Interaction Modeling in Catalysis

Computational modeling is a valuable tool for investigating the mechanisms of catalytic reactions at the molecular level. rsc.org For processes involving this compound derivatives, either as ligands for a metal catalyst or as substrates/inhibitors in an enzyme-catalyzed reaction, modeling can provide critical insights into the role of steric interactions.

In enzyme catalysis, the precise fit of a substrate or inhibitor within the active site is crucial for activity. Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model the reaction pathway. nih.gov Such models can elucidate how the size and shape of substituents on the 1- and 3-amino groups of the this compound scaffold influence its binding orientation. Steric clashes between the ligand and the enzyme's active site residues can prevent optimal binding, leading to reduced inhibitory potency. Conversely, well-placed bulky groups can enhance binding by occupying specific hydrophobic pockets.

Similarly, in organometallic catalysis where an indazole derivative might serve as a ligand, its steric profile can dictate the catalyst's efficiency and selectivity. Modeling the transition state of the catalytic cycle can reveal how steric hindrance around the metal center affects substrate approach and product release. By systematically modifying the substituents on the this compound ligand in silico, researchers can predict how these changes will impact steric interactions and rationally design catalysts with improved performance.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazole 1,3 Diamine Analogues

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 1H-indazole-1,3-diamine analogues is highly dependent on the nature and position of substituents on the indazole core and any appended chemical moieties. SAR studies have provided valuable insights into optimizing these compounds for specific targets.

The location of substituents on the indazole ring system significantly impacts the molecule's interaction with its biological target.

C-5 Position: Modifications at the C-5 position of the indazole ring have been shown to be critical for activity. For instance, in a series of antitumor agents, the nature of the aryl group at C-5 was pivotal. A preliminary SAR analysis revealed that the presence of a para-fluorine on a phenyl ring at this position was crucial for antitumor activity. When a 3-fluorophenyl group at C-5 was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 chronic myeloid leukemia cell line decreased by 2- to 10-fold. nih.gov

C-4 and C-6 Positions: In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold largely affect inhibitory activity. nih.gov The docking model for these compounds suggested that interactions with hydrophobic pockets were key to their inhibitory activities, highlighting the importance of substituents at these positions for achieving optimal binding. nih.gov

N-1 Position: The N-1 position of the indazole ring is another critical site for substitution. In a series of Rho-kinase inhibitors, N-substituted prolinamido indazole derivatives were investigated. The SAR studies revealed that the stereochemistry and substitution on the N-1 benzyl (B1604629) group had a pronounced effect on activity. nih.gov

The specific functional groups incorporated into the this compound scaffold are fundamental in determining the compound's affinity for its target and its selectivity over other related targets.

Alkoxy Groups: In studies of indazole derivatives as protein kinase inhibitors, the substitution of a 3-methoxyphenyl (B12655295) group with larger alkoxy groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to an increase in activity. nih.gov This suggests that the size and nature of the alkoxy group can be tuned to enhance potency.

Halogens: Halogen atoms, particularly fluorine, often play a key role in modulating biological activity. The addition of a fluorine atom to a phenyl ring in certain indazole derivatives was found to significantly impact their inhibitory concentration. nih.gov As mentioned previously, a para-fluorine at the C-5 position proved essential for the antitumor activity of one series of compounds. nih.gov

Amine and Amide Moieties: The 1H-indazole-3-amine structure itself is a critical functional group that often acts as a hinge-binding fragment in kinase inhibitors. nih.gov Further modification of this amine into an amide, as seen in 1H-indazole-3-amide derivatives, also plays a critical role in enhancing antitumor activity. nih.gov In the design of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, systematic SAR efforts on the amide moiety led to the discovery of potent compounds. citeab.com

The following table summarizes the impact of substitutions on the biological activity of selected 1H-indazole analogues.

| Compound ID | Target | Substitution Details | IC₅₀ | Reference |

| 14a | Protein Kinase | 3-methoxyphenyl group | 15 nM | nih.gov |

| 14b | Protein Kinase | 3-ethoxyphenyl group | 13.2 nM | nih.gov |

| 14c | Protein Kinase | 3-isopropoxyphenyl group | 9.8 nM | nih.gov |

| 6o | K562 cell line | Piperazine (B1678402) acetamide (B32628) at C-3; specific substitution at C-5 | 5.15 µM | nih.gov |

| 2g | IDO1 | Substitutions at C-4 and C-6 | 5.3 µM | nih.gov |

Hinge-Binding Fragment Design Strategies

A cornerstone of modern kinase inhibitor design is the identification of molecular fragments that can effectively bind to the ATP-binding site's hinge region. biosolveit.denih.gov This region forms crucial hydrogen bond interactions with the adenine (B156593) ring of ATP. biosolveit.de The 1H-indazole-3-amine scaffold has been recognized as a highly effective hinge-binding fragment. nih.gov

The design strategy leverages the hydrogen bond donor and acceptor capabilities of the fused pyrazole (B372694) ring and the 3-amino group. This arrangement mimics the pattern of hydrogen bonds formed by ATP, allowing the indazole core to anchor the inhibitor within the kinase's active site. biosolveit.de For example, in the drug Linifanib, the 1H-indazole-3-amine core binds effectively to the hinge region of tyrosine kinase. nih.gov

Fragment-led de novo design has been successfully used to identify and optimize indazole-based pharmacophores for kinase targets like the Fibroblast growth factor receptors (FGFRs). researchgate.net This process starts with small, low-complexity fragments predicted to bind to the hinge region, which are then elaborated into more potent and selective inhibitors. nih.govresearchgate.net The indazole scaffold often emerges from such computational screening due to its favorable geometry and hydrogen-bonding potential. researchgate.net

Scaffold Hopping and Molecular Hybridization Approaches

To discover novel chemical entities with improved properties, medicinal chemists frequently employ strategies like scaffold hopping and molecular hybridization. nih.gov These approaches have been successfully applied to the this compound core.

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a different, often isosteric, one while retaining the essential pharmacophoric groups. This can lead to compounds with new intellectual property, improved potency, or better physicochemical properties. niper.gov.in For example, researchers have successfully used scaffold hopping to transition from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org In another instance, a scaffold-hopping strategy was used to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a 1H-indazol-3-amine scaffold. nih.gov

Molecular Hybridization: This approach involves combining two or more pharmacophores from different drug classes into a single hybrid molecule. The goal is to create a new compound with a multi-target profile or enhanced activity against a single target. A series of potent antitumor 1H-indazole-3-amine derivatives were designed and synthesized using a molecular hybridization strategy. nih.govnih.gov This involved constructing hybrid molecules by introducing mercapto acetamide or piperazine acetamide moieties at the C-3 position of the indazole and adding various aromatic ring substitutions at the C-5 position. bohrium.com

Rational Design for Modulating Specific Biological Activities

Rational, structure-based drug design is a powerful tool for optimizing lead compounds and modulating their activity against specific biological targets. nih.gov This approach has been widely used in the development of this compound analogues.

Structure-Based Drug Design: By utilizing knowledge of the three-dimensional structure of the target protein, often obtained through X-ray crystallography, medicinal chemists can design molecules that fit precisely into the binding site. This was the approach used in the discovery and optimization of a series of indazole amide-based inhibitors of extracellular signal-regulated kinase (ERK). nih.gov The optimized compounds demonstrated potent inhibition of the target enzyme and cellular signaling pathways. nih.gov

Fragment-Led and de Novo Design: As mentioned earlier, fragment-based approaches are a key part of rational design. In a notable example, a de novo design program was used to identify an indazole-based pharmacophore for inhibiting FGFR kinases. researchgate.net This computational approach generated novel, synthetically feasible fragments that were predicted to bind to the hinge region, which were then synthesized and evaluated, leading to a library of active compounds. nih.govresearchgate.net

Systematic SAR-Guided Design: In the absence of a high-resolution crystal structure, a systematic exploration of the SAR can guide the rational design process. This was demonstrated in the development of novel inhibitors for Apoptosis signal-regulating kinase 1 (ASK1). citeab.com A series of 1H-indazole scaffold compounds were designed, synthesized, and evaluated, with systematic SAR efforts leading to the discovery of a promising candidate with excellent in vitro activity and protective effects in a cell-based model of inflammation. citeab.com

Molecular Interactions and in Vitro Biological Target Profiling of 1h Indazole 1,3 Diamine Derivatives

Enzyme Inhibition Mechanisms and Specificity

Kinase Inhibition

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for various protein kinases, which are crucial regulators of cellular processes. This interaction is foundational to the kinase inhibitory activity of several indazole-based compounds.

Derivatives of 3-aminoindazole have been developed as potent inhibitors of multiple kinase families. For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" inactive conformation of kinases, leading to spectrum-selective inhibition of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit proto-oncogene (c-Kit). sciencemediacentre.co.nz Certain compounds from this series demonstrated significant potency, with EC50 values in the single-digit nanomolar range against cell lines dependent on these kinases. sciencemediacentre.co.nz

Further research has highlighted the versatility of the 1H-indazol-3-amine scaffold in targeting other kinases. Optimization of derivatives has yielded highly potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). One such compound, 7r, emerged as a powerful FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular activity IC50 of 40.5 nM. wikipedia.org Subsequent modifications, including the addition of fluorine substituents, led to compound 2a, which showed even greater potency against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). researchgate.net

The scaffold has also been successfully employed to target tyrosine kinase c-Met. A structure-activity relationship (SAR) study identified compound 28a, a 3-aminoindazole-based molecule, as a highly potent c-Met inhibitor with an enzymatic IC50 value of 1.8 nM. nih.gov Additionally, novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective inhibitors of haspin, a serine/threonine kinase, with compound 21 showing an IC50 value of 78 nM. nih.gov

| Compound Class/Number | Target Kinase(s) | Potency (IC50/EC50) | Reference |

| 3-amino-1H-indazol-6-yl-benzamide (e.g., 4 , 11 ) | FLT3, PDGFRα, c-Kit | Single-digit nM (EC50) | sciencemediacentre.co.nz |

| 28a | c-Met | 1.8 nM (IC50) | nih.gov |

| 7r | FGFR1 | 2.9 nM (IC50) | wikipedia.org |

| 2a | FGFR1, FGFR2 | <4.1 nM, 2.0 nM (IC50) | researchgate.net |

| 21 | Haspin | 78 nM (IC50) | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The 1H-indazole scaffold is a key pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in immune escape for tumors. nih.gov IDO1 inhibitors are sought after for cancer immunotherapy.

Research has shown that 1H-indazole derivatives can act as potent IDO1 inhibitors. In one study, a series of new 1H-indazole derivatives were synthesized, with compound 2g exhibiting the highest activity with an IC50 value of 5.3 μM. nih.gov Structure-activity relationship analyses from this study indicated that the 1H-indazole scaffold is essential for IDO1 inhibition. nih.gov Molecular docking models suggest that these compounds interact effectively with the ferrous ion of the heme group and key residues within the enzyme's hydrophobic pockets. nih.gov

Further studies on 4,6-substituted-1H-indazole derivatives identified them as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these, compound 35 displayed the most potent IDO1 inhibitory activity, with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. sciencemediacentre.co.nz It is suggested that indazole-based inhibitors preferentially bind to the ferrous state of IDO1, classifying them as type II inhibitors. nih.gov More recently, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, with compound 7 shown to suppress IDO1 expression in a concentration-dependent manner. nih.gov

| Compound Number | Target Enzyme | Potency (IC50) | Cell Line (if applicable) | Reference |

| 2g | IDO1 | 5.3 μM | N/A | nih.gov |

| 35 | IDO1 | 0.74 μM | N/A | sciencemediacentre.co.nz |

| 35 | IDO1 | 1.37 μM | HeLa | sciencemediacentre.co.nz |

| 7 | IDO1 | Suppresses expression | FaDu | nih.gov |

Histone Deacetylase Inhibition

Derivatives of 1H-indazole have also been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression regulation. Novel N-hydroxypropenamides incorporating an indazole moiety have been evaluated as potent HDAC inhibitors.

Based on fragment-based virtual screening, novel indazole derivatives were designed and synthesized, showing excellent inhibitory activities against multiple HDAC isoforms. Specifically, compounds 15k and 15m were identified as highly potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. ekb.eg Western blot analysis confirmed their mechanism of action, showing that these compounds increased the levels of acetylated α-tubulin and histone H3. ekb.eg Molecular docking studies indicate that the potent HDAC inhibitory activity is primarily due to van der Waals forces and electrostatic interactions with the enzymes. ekb.eg

| Compound Number | Target HDAC Isoform | Potency (IC50) | Reference |

| 15k | HDAC1 | 2.7 nM | ekb.eg |

| 15k | HDAC2 | 4.2 nM | ekb.eg |

| 15k | HDAC8 | 3.6 nM | ekb.eg |

| 15m | HDAC1 | 3.1 nM | ekb.eg |

| 15m | HDAC2 | 3.6 nM | ekb.eg |

| 15m | HDAC8 | 3.3 nM | ekb.eg |

Receptor Binding and Modulation

G-Protein Coupled Receptor Interactions

While the indazole scaffold is present in compounds targeting G-protein coupled receptors (GPCRs), specific and detailed research on 1H-indazole-1,3-diamine derivatives is most prominent in the area of synthetic cannabinoid receptor agonists. Cannabinoid receptors (CB1 and CB2) are Class A GPCRs. nih.gov

Indazole-3-carboxamide derivatives, which are structurally related to the 1,3-diamine core, have been extensively studied as potent agonists for cannabinoid receptors. frontiersin.org One such compound, AMB-FUBINACA (also known as FUB-AMB), is a potent agonist for both CB1 and CB2 receptors, with reported Ki values of 10.04 nM at CB1 and 0.786 nM at CB2. wikipedia.org It also demonstrates high potency in functional assays, with EC50 values of 0.5433 nM at CB1 and 0.1278 nM at CB2. wikipedia.org Another derivative, 5F-MDMB-PINACA (5F-ADB), acts as a potent, highly efficacious agonist at CB1R with an EC50 of 0.59 nM. mdpi.com The (S)-enantiomers of these indazole-3-carboxamides generally show enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. frontiersin.org

Estrogen Receptor Degradation Modulation

Indazole derivatives have emerged as a novel class of selective estrogen receptor degraders (SERDs). SERDs offer a distinct mechanism of action from traditional antagonists by promoting the degradation of the estrogen receptor α (ERα), a key driver in a majority of breast cancers.

A series of tricyclic indazoles were identified as a new class of SERD antagonists. The incorporation of the indazole group was a key modification that improved the metabolic profile of the compound series. nih.gov Further optimization led to the development of compound 9 , which demonstrated a desirable ERα degrader-antagonist profile and showed activity in preclinical cancer models. nih.gov

In a separate line of research, structure-based optimization led to the discovery of thieno[2,3-e]indazole derivatives as novel, orally available SERDs. This work identified compound 40 as a candidate that exhibited potent ERα degradation and robust antitumor efficacy in xenograft models. frontiersin.org

Peripheral Benzodiazepine (B76468) Receptor (PBR) Interactions

The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the translocator protein (TSPO), is an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.govnih.gov It is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. nih.govmdpi.com TSPO is considered a promising drug target for therapeutic purposes and a diagnostic marker for several pathological conditions, as its expression levels are often altered in disease states. nih.gov

A thorough review of the current scientific literature reveals a notable absence of studies investigating the direct interaction of this compound derivatives with the peripheral benzodiazepine receptor (TSPO). While various classes of compounds, such as benzodiazepines and isoquinoline (B145761) carboxamides, have been identified as TSPO ligands, research has not yet established a direct binding affinity or functional modulation of TSPO by derivatives of the this compound scaffold. nih.gov Future research may explore this potential interaction, but at present, there is no available data to report on this specific molecular engagement.

Intracellular Signaling Pathway Modulation

Apoptosis Induction Mechanisms

Certain 1H-indazole-3-amine derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. One such derivative, compound 6o, has been shown to trigger apoptosis in human chronic myeloid leukemia (K562) cells in a dose-dependent manner. nih.gov

In a study, treatment of K562 cells with compound 6o at concentrations of 10, 12, and 14 µM for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively, indicating a significant increase compared to the control group. nih.gov The pro-apoptotic activity of compound 6o is further substantiated by its influence on the expression of Bcl-2 family proteins. Western blot analysis revealed that treatment with compound 6o led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptosis pathway activation.

Table 1: Effect of Compound 6o on Apoptosis in K562 Cells

| Treatment Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 0 (Control) | Normal |

| 10 | 9.64 |

| 12 | 16.59 |

Cell Cycle Regulation

Derivatives of 1H-indazole-3-amine have been observed to modulate the cell cycle in cancer cells, contributing to their anti-proliferative effects. For instance, compound 6o was found to induce cell cycle arrest in K562 cells at the G0/G1 phase. nih.gov

Treatment of K562 cells with compound 6o at concentrations of 10, 12, and 14 µM for 24 hours led to an increase in the G0/G1 phase population to 31.8%, 36.4%, and 41.1%, respectively, from a baseline of 29.4% in the control group. nih.gov This arrest in the G0/G1 phase was accompanied by a significant decrease in the proportion of cells in the S phase, indicating an inhibition of DNA synthesis and cell proliferation. nih.gov Another 3-amino-1H-indazole-1-carboxamide derivative, compound 1c, has also been reported to cause a notable increase of K562 cells in the G0-G1 phase. nih.gov

Table 2: Effect of Compound 6o on Cell Cycle Distribution in K562 Cells

| Treatment Concentration (µM) | G0/G1 Phase Population (%) |

|---|---|

| 0 (Control) | 29.4 |

| 10 | 31.8 |

| 12 | 36.4 |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including cell survival, differentiation, stress response, and apoptosis. nih.gov Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPK family, is activated by cellular stress and initiates a cascade that can lead to apoptosis. nih.govzenodo.org

Research into novel ASK1 inhibitors has identified 1H-indazole derivatives as a promising scaffold. One such derivative, compound 15, demonstrated excellent in vitro ASK1 kinase activity and potent inhibitory effects on ASK1 in AP1-HEK293 cells. nih.gov Mechanistic studies showed that compound 15 suppresses phosphorylation in the ASK1-p38/JNK signaling pathway in HT-29 cells. nih.gov Furthermore, a 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7, was found to selectively activate extracellular signal-regulated kinases (ERK) in the MAPK pathway in FaDu hypopharyngeal carcinoma cells. brieflands.com

p53/MDM2 Pathway Engagement

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. nih.gov Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. nih.gov The interaction between p53 and MDM2 is a key target in cancer therapy.

The 1H-indazole-3-amine derivative, compound 6o, has been shown to engage the p53/MDM2 pathway. nih.gov Studies have confirmed that this compound can inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govmdpi.comdntb.gov.ua This engagement is a likely contributor to its observed effects on apoptosis and cell cycle regulation.

Modulation of Cellular Processes in Research Models

Derivatives of this compound have been evaluated for their effects on various cellular processes, primarily in the context of cancer research. Their most prominent reported activity is the inhibition of cell proliferation across a range of human cancer cell lines.

For example, a series of 1H-indazole-3-amine derivatives were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Among these, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govmdpi.com Notably, this compound exhibited selectivity, with a significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.govmdpi.com

Another 3-amino-N-phenyl-1H-indazole-1-carboxamide, compound 1c, was evaluated against the full NCI 60 tumor cell line panel and demonstrated broad antiproliferative activity, with GI50 values ranging from 0.041 to 33.6 µM. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected 1H-Indazole-3-amine Derivatives

| Compound | Cell Line | IC50/GI50 (µM) |

|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 6o | HEK-293 (Normal Kidney) | 33.2 |

The modulation of these cellular processes, including the induction of apoptosis and cell cycle arrest, underscores the potential of the this compound scaffold in the development of novel therapeutic agents.

Inhibition of Cell Proliferation and Colony Formation

Derivatives of the 1H-indazole-3-amine scaffold have demonstrated notable antiproliferative activity across a range of human cancer cell lines. In one study, a series of newly synthesized 1H-indazole-3-amine derivatives were evaluated for their cytotoxic potential. dntb.gov.ua A mercapto acetamide-derived compound, 5k , showed the most potent inhibitory effect against the Hep-G2 human hepatoma cell line, with a half-maximal inhibitory concentration (IC50) of 3.32 µM. dntb.gov.ua However, this compound also exhibited high toxicity toward normal cells. dntb.gov.ua

Another compound from a different series, 6o , displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. researchgate.netmdpi.commdpi.com Importantly, compound 6o showed significant selectivity, being much less toxic to normal HEK-293 cells (IC50 = 33.2 µM). researchgate.netmdpi.com Further investigation revealed that compound 6o induces apoptosis and affects the cell cycle in K562 cells. mdpi.commdpi.com

Similarly, novel 1,3-dimethyl-6-amino-1H-indazole derivatives were assessed for their anticancer activity. mdpi.com Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was identified as a potential anticancer agent, inducing apoptosis in hypopharyngeal carcinoma (FaDu) cells. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 5k | Hep-G2 | Hepatoma | 3.32 |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| 6o | HEK-293 | Normal Kidney Cell | 33.2 |

Impact on Cell Migration and Invasion

The potential of indazole derivatives to modulate cell motility has also been investigated. Research on a specific 1H-indazole-3-amine derivative, compound 2f , showed that it could disrupt the migration and invasion of 4T1 breast cancer cells. researchgate.net This inhibitory effect on cell motility was associated with a reduction in the expression of matrix metalloproteinase-9 (MMP-9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). researchgate.net

In a separate study, the 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7 , was found to suppress cell mobility in a wound healing assay. mdpi.com This effect was also linked to the reduced expression of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cell invasion. mdpi.com

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential

Some indazole derivatives have been shown to exert their anticancer effects by inducing oxidative stress and disrupting mitochondrial function. One study found that the 1H-indazole-3-amine derivative 2f increased the levels of reactive oxygen species (ROS) and decreased the mitochondrial membrane potential in 4T1 cancer cells. researchgate.net The disruption of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.

Another investigation into β-carboline derivatives, which can be conceptually related to indazoles, also highlighted ROS generation as a mechanism of action. mdpi.com In that study, a specific compound caused an accumulation of ROS in PC-3 prostate cancer cells, leading to apoptosis. mdpi.com This suggests that the induction of oxidative stress may be a broader mechanism for heterocyclic compounds with anticancer activity.

Antimicrobial Activity Studies (in vitro)

Derivatives of the indazole scaffold have been evaluated for their antibacterial properties. One study synthesized a series of N-methyl-3-aryl indazoles and tested them against several bacterial strains using the well diffusion method. gdcplkd.ac.in Compounds 5a, 5b, 5i, and 5j demonstrated excellent inhibitory activity against the tested microorganisms. gdcplkd.ac.in

In another study, diaryl thiourea (B124793) derivatives incorporating a 1H-indazole-3-amine scaffold were synthesized and assessed for antimicrobial activity. semanticscholar.org These compounds showed high to moderate antistaphylococcal activity against both standard and clinical strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 µg/mL. semanticscholar.org The most potent activity was observed in derivatives that had electron-donating alkyl groups on the phenyl ring. semanticscholar.org

Table 2: Antibacterial Activity of Selected 1H-Indazole-3-Amine Thiourea Derivatives

| Bacterial Strain | Activity Range (MIC in µg/mL) |

|---|

The antifungal potential of indazole derivatives has also been explored. A study investigating novel indazole compounds bearing 1,2,3-triazolyltetrazoles evaluated their activity against fungal strains, including Aspergillus fumigatus and Candida albicans. researchgate.net The results indicated that most of the synthesized compounds possessed significant inhibitory activity against the tested fungi. researchgate.net Specifically, compounds 9b, 9c, 9h, 9i, and 9j showed notable antifungal effects. researchgate.net Another study also reported testing N-methyl-3-aryl indazoles against the fungal strain Candida albicans. gdcplkd.ac.in

Anti-inflammatory Activity Studies (in vitro mechanisms)

Indazole derivatives have been recognized for their anti-inflammatory properties. researchgate.net One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. researchgate.net

In vitro assays have demonstrated that certain indazole compounds can significantly inhibit COX-2. researchgate.net For instance, 5-aminoindazole (B92378) was identified as a potent inhibitor of COX-2 across various concentrations. researchgate.net The IC50 values for different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 µM. researchgate.net At the maximum tested concentration (50 µM), various indazoles produced an inhibition of COX-2 ranging from 68% to 78%. researchgate.net This inhibition of cyclooxygenase is a primary mechanism for the anti-inflammatory action of these indazole compounds. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research on 1h Indazole 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 1H-Indazole-1,3-diamine, a combination of 1H, 13C, and 15N NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the benzene (B151609) ring, as well as signals for the amine (NH₂) protons at positions 1 and 3. The chemical shifts (δ) of the aromatic protons would appear in the typical downfield region (approx. 6.5-8.0 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships and substitution pattern on the ring. The amine protons would likely appear as broader signals, and their chemical shift could be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. masterorganicchemistry.com The chemical shifts would help identify aromatic carbons versus those bonded to nitrogen. The carbon atoms of the fused benzene ring would resonate in the aromatic region (approx. 110-150 ppm), while the carbon atoms of the pyrazole (B372694) ring (C3, C3a, C7a) would have characteristic shifts influenced by the adjacent nitrogen atoms.

¹⁵N NMR Spectroscopy is particularly valuable for nitrogen-containing heterocycles like indazole. Although it is a less sensitive nucleus, ¹⁵N NMR can directly probe the electronic environment of the nitrogen atoms. This technique would be crucial for studying the tautomerism of the indazole ring system, as the chemical shifts of N1 and N2 are highly dependent on which nitrogen is protonated (the 1H- vs. 2H-tautomer). nih.gov